

# a study compared Ridogrel with newer antiplatelet agents like prasugrel and ticagrelor.

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## Compound of Interest

Compound Name: *Ridogrel*

Cat. No.: *B1679325*

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A comparative analysis of **Ridogrel** and the newer antiplatelet agents, prasugrel and ticagrelor, reveals a landscape characterized by indirect evidence and a lack of head-to-head clinical trials. While prasugrel and ticagrelor have been extensively studied against the former standard of care, clopidogrel, and each other, data for **Ridogrel** is primarily limited to its comparison with aspirin. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.

## Executive Summary

Direct comparative clinical trial data for **Ridogrel** against prasugrel and ticagrelor is not available in the public domain. The primary clinical evidence for **Ridogrel**'s efficacy and safety comes from the **Ridogrel** Versus Aspirin Patency Trial (RAPT). In contrast, the clinical profiles of prasugrel and ticagrelor are well-established through large-scale clinical trials comparing them to clopidogrel and, in some instances, to each other.

**Ridogrel** operates through a dual mechanism, inhibiting thromboxane A<sub>2</sub> synthase and blocking the thromboxane A<sub>2</sub>/prostaglandin endoperoxide receptors.<sup>[1][2]</sup> This mechanism is distinct from that of prasugrel and ticagrelor, which both target the P<sub>2</sub>Y<sub>12</sub> receptor.

Prasugrel is a third-generation thienopyridine that irreversibly inhibits the P<sub>2</sub>Y<sub>12</sub> receptor.<sup>[3][4]</sup> It is a prodrug requiring metabolic activation.<sup>[3]</sup>

Ticagrelor is a direct-acting and reversible P<sub>2</sub>Y<sub>12</sub> receptor antagonist, belonging to the cyclopentyl-triazolo-pyrimidine class.<sup>[5][6]</sup> Unlike prasugrel, it does not require metabolic

activation to exert its antiplatelet effect.<sup>[5]</sup>

## Quantitative Data Comparison

Due to the absence of direct comparative trials, the following tables present a summary of the key clinical trial data for each drug against its respective comparator.

Table 1: **Ridogrel** vs. Aspirin in Acute Myocardial Infarction (RAPT Trial)

Endpoint	Ridogrel	Aspirin	p-value
Patent Infarct-Related Vessel (TIMI 2 or 3)	72.2%	75.5%	NS
New Ischemic Events (post hoc analysis)	13%	19%	<0.025
Major Bleeding Complications	No significant difference	No significant difference	NS
(NS: Not Significant) <sup>[7][8]</sup>			

Table 2: **Prasugrel** vs. Clopidogrel in Acute Coronary Syndromes (TRITON-TIMI 38 Trial)

Endpoint	Prasugrel	Clopidogrel	Hazard Ratio (95% CI)	p-value
Cardiovascular Death, Nonfatal MI, or Nonfatal Stroke	9.9%	12.1%	0.81 (0.73-0.90)	<0.001
Stent Thrombosis	1.1%	2.4%	0.48 (0.36-0.64)	<0.001
Major Bleeding (TIMI criteria)	2.4%	1.8%	1.32 (1.03-1.68)	0.03

Table 3: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)

Endpoint	Ticagrelor	Clopidogrel	Hazard Ratio (95% CI)	p-value
Cardiovascular Death, MI, or Stroke	9.8%	11.7%	0.84 (0.77-0.92)	<0.001
All-Cause Mortality	4.5%	5.9%	0.78 (0.69-0.89)	<0.001
Major Bleeding (PLATO criteria)	11.6%	11.2%	1.04 (0.95-1.13)	0.43

Table 4: Prasugrel vs. Ticagrelor in Acute Coronary Syndrome (ISAR-REACT 5 Trial)

Endpoint	Prasugrel	Ticagrelor	Hazard Ratio (95% CI)	p-value
Death, MI, or Stroke at 1 Year	6.9%	9.2%	0.74 (0.59-0.92)	0.006
Major Bleeding (BARC type 3-5)	4.8%	5.4%	0.89 (0.66-1.19)	0.42

[This meta-analysis result indicates ticagrelor achieved lower on-treatment platelet reactivity compared to prasugrel.][9]

## Experimental Protocols

### Ridogrel Versus Aspirin Patency Trial (RAPT)

This randomized, multicenter trial enrolled 907 patients with acute myocardial infarction.<sup>[7]</sup> Patients were randomly assigned to receive either **Ridogrel** or aspirin in addition to streptokinase. The primary endpoint was the patency of the infarct-related artery, assessed by angiography 7 to 14 days after enrollment.<sup>[7]</sup> Clinical outcomes, including new ischemic events and bleeding complications, were also monitored.<sup>[7]</sup>

#### TRITON-TIMI 38

This was a randomized, double-blind, multinational trial that enrolled 13,608 patients with moderate-to-high-risk acute coronary syndromes with scheduled percutaneous coronary intervention. Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The key safety endpoint was major bleeding.

#### PLATO (Platelet Inhibition and Patient Outcomes)

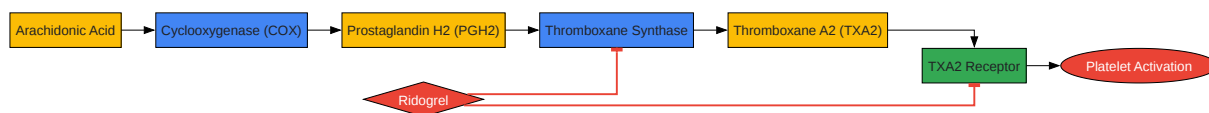
This was a randomized, double-blind, multinational trial involving 18,624 patients with acute coronary syndrome. Patients were randomized to receive either ticagrelor (180 mg loading dose, 90 mg twice daily maintenance dose) or clopidogrel (300-600 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of death from vascular causes, myocardial infarction, or stroke. The primary safety endpoint was major bleeding.

#### ISAR-REACT 5

This investigator-initiated, randomized, multicenter, open-label trial enrolled 4,018 patients with acute coronary syndrome intended for invasive management. Patients were randomized to a ticagrelor-based or a prasugrel-based strategy. The primary endpoint was a composite of death, myocardial infarction, or stroke at one year. The main safety endpoint was major bleeding (BARC type 3 to 5).<sup>[10]</sup>

## Signaling Pathway Diagrams

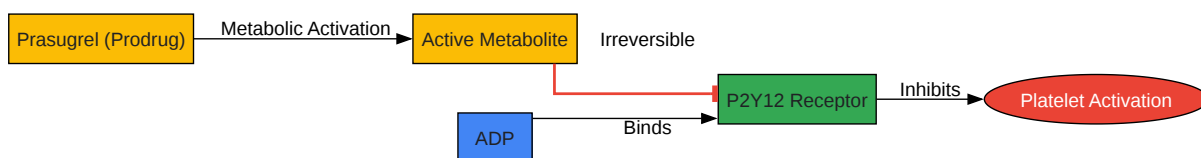
The following diagrams illustrate the mechanisms of action for **Ridogrel**, prasugrel, and ticagrelor.



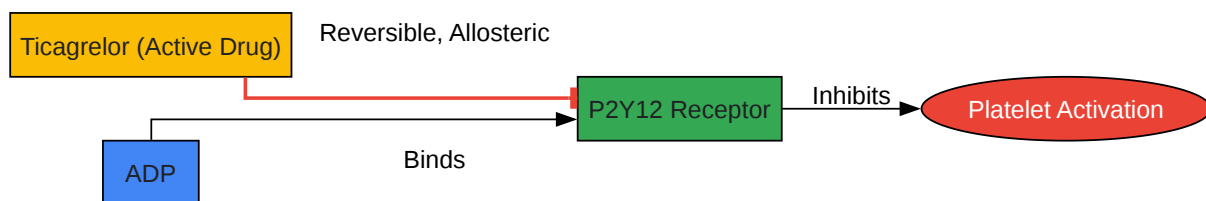
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Caption: Mechanism of action of **Ridogrel**.

Irreversible Blockade



Reversible Blockade



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